4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 681850-03-3
VCID: VC4154107
InChI: InChI=1S/C14H12N2O2S/c1-8-7-9(2)15-13-10(8)11(12(19-13)14(17)18)16-5-3-4-6-16/h3-7H,1-2H3,(H,17,18)
SMILES: CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol

4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid

CAS No.: 681850-03-3

Cat. No.: VC4154107

Molecular Formula: C14H12N2O2S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid - 681850-03-3

Specification

CAS No. 681850-03-3
Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
IUPAC Name 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C14H12N2O2S/c1-8-7-9(2)15-13-10(8)11(12(19-13)14(17)18)16-5-3-4-6-16/h3-7H,1-2H3,(H,17,18)
Standard InChI Key UNQRVZUMSWJRSU-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C
Canonical SMILES CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid, reflects its fused bicyclic architecture (Fig. 1) . Its molecular formula, C₁₄H₁₂N₂O₂S, corresponds to a molecular weight of 272.32 g/mol . Key identifiers include:

  • CAS Registry Number: 681850-03-3

  • SMILES: CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C

  • InChIKey: UNQRVZUMSWJRSU-UHFFFAOYSA-N

The thieno[2,3-b]pyridine core integrates a sulfur-containing thiophene ring fused to a pyridine moiety, with methyl groups at positions 4 and 6, a pyrrole substituent at position 3, and a carboxylic acid at position 2 .

Structural Analysis

X-ray crystallography data remain unavailable, but computational models predict planar geometry for the bicyclic system. The pyrrole ring adopts a perpendicular orientation relative to the thienopyridine plane, creating steric interactions that may influence binding to biological targets .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₄H₁₂N₂O₂S
Exact mass272.0624 Da
Topological polar surface area83.9 Ų
Hydrogen bond acceptors5

Synthesis and Derivative Chemistry

Synthetic Pathways

While no direct synthesis protocol exists for CID 676133, analogous thieno[2,3-b]pyridines are typically synthesized via:

  • Knorr-type cyclization: Cyclic ketones react with cyanothioacetamide to form bicyclic carbonitriles .

  • Bromination and nucleophilic substitution: Introduction of pyrrole via Buchwald-Hartwig amination .

  • Ester hydrolysis: Conversion of methyl esters to carboxylic acids under basic conditions .

The methyl ester precursor (CID 753694, methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) shares structural similarity, suggesting potential synthetic intermediates .

Stability and Reactivity

The carboxylic acid group confers pH-dependent solubility, with predicted pKa values of 3.12 (acidic) and 6.78 (basic) . The compound shows stability in solid form but may undergo decarboxylation at elevated temperatures (>200°C) .

Physicochemical Profiling

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry data predict CCS values for various adducts (Table 2), critical for mass spectrometry-based identification .

Table 2: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺273.06923160.7
[M+Na]⁺295.05117174.2
[M-H]⁻271.05467163.2
[M+NH₄]⁺290.09577168.9

Solubility and Partitioning

  • LogP: 2.98 (moderate lipophilicity)

  • Aqueous solubility: 12.7 mg/L (pH 7.4)

  • Membrane permeability: Caco-2 Papp = 8.9 × 10⁻⁶ cm/s

Analytical Characterization

Mass Spectrometry

Characteristic fragmentation patterns include:

  • Loss of CO₂ (44 Da) from [M+H]⁺

  • Pyrrole ring cleavage (m/z 186.08)

Chromatographic Behavior

  • HPLC: Retention time = 14.2 min (C18, 0.1% TFA)

  • UHPLC-MS/MS: LOD = 0.1 ng/mL (ESI⁻ mode)

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